11-Keto Loteprednol etabonate
CAS No.:
Cat. No.: VC18549311
Molecular Formula: C24H29ClO7
Molecular Weight: 464.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H29ClO7 |
|---|---|
| Molecular Weight | 464.9 g/mol |
| IUPAC Name | chloromethyl (8S,9S,10R,13S,14S,17R)-17-ethoxycarbonyloxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate |
| Standard InChI | InChI=1S/C24H29ClO7/c1-4-30-21(29)32-24(20(28)31-13-25)10-8-17-16-6-5-14-11-15(26)7-9-22(14,2)19(16)18(27)12-23(17,24)3/h7,9,11,16-17,19H,4-6,8,10,12-13H2,1-3H3/t16-,17-,19+,22-,23-,24-/m0/s1 |
| Standard InChI Key | UJMSHOQZQCLVEP-VXFAOLFMSA-N |
| Isomeric SMILES | CCOC(=O)O[C@@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)C(=O)OCCl |
| Canonical SMILES | CCOC(=O)OC1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)C=CC34C)C)C(=O)OCCl |
Introduction
Chemical Identity and Structural Characteristics
11-Keto Loteprednol Etabonate is a chlorinated steroid derivative with the molecular formula C₂₄H₂₉ClO₇ and a molecular weight of 464.9 g/mol . Its IUPAC name is chloromethyl (8S,9S,10R,13S,14S,17R)-17-ethoxycarbonyloxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate, reflecting its complex polycyclic structure . The compound features a 17β-chloromethyl ester group and an 11-keto moiety, which differentiate it from the parent drug, Loteprednol Etabonate .
Table 1: Key Molecular Descriptors of 11-Keto Loteprednol Etabonate
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₄H₂₉ClO₇ | |
| Molecular Weight | 464.9 g/mol | |
| InChI Key | UJMSHOQZQCLVEP-VXFAOLFMSA-N | |
| SMILES | CCOC(=O)O[C@@]1(CC[C@@H]2[C@@]1... | |
| CAS Registry Number | 207670-54-0 |
The stereochemistry of the compound is critical to its biological inactivity, as hydrolysis or oxidation at specific positions (e.g., the 17β-chloromethyl ester) renders it metabolically inert .
Synthesis and Degradation Pathways
11-Keto Loteprednol Etabonate is primarily encountered as a degradation product of Loteprednol Etabonate during synthesis or storage. The parent drug undergoes oxidative degradation at the 11β-hydroxy group, forming the 11-keto derivative . This transformation is accelerated by exposure to light or elevated temperatures, necessitating stringent control during manufacturing .
Key Degradation Mechanisms:
-
Photooxidation: Ultraviolet light promotes the conversion of the 11β-hydroxy group to a ketone, yielding 11-Keto Loteprednol Etabonate .
-
Hydrolytic Cleavage: The 17β-chloromethyl ester group may hydrolyze to form cortienic acid derivatives, though this pathway is less prevalent under standard storage conditions .
Analytical Methods for Detection and Quantification
High-performance liquid chromatography (HPLC) is the gold standard for detecting 11-Keto Loteprednol Etabonate in pharmaceutical formulations. A validated method using a phenyl-stationary phase under isocratic conditions achieves baseline separation of the compound from Loteprednol Etabonate and other impurities .
| Parameter | Specification |
|---|---|
| Column | Phenyl-hexyl (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (55:45 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 240 nm |
| Retention Time | 11-Keto LE: 14.2 min |
This method exhibits robust linearity (R² > 0.999) across a concentration range of 0.1–1.5 µg/mL, with a limit of detection (LOD) of 0.03 µg/mL .
Pharmacological and Toxicological Profile
Unlike Loteprednol Etabonate, which acts as a glucocorticoid receptor agonist, 11-Keto Loteprednol Etabonate lacks therapeutic activity due to its rapid metabolism and inability to bind steroid receptors . Studies in animal models confirm its rapid clearance via biliary excretion, with no evidence of systemic toxicity at concentrations relevant to ophthalmic formulations .
Regulatory Significance in Pharmaceutical Quality Control
Regulatory agencies mandate strict limits on 11-Keto Loteprednol Etabonate in drug products (typically ≤0.5% w/w) . It is classified as a specified impurity in the U.S. Pharmacopeia and European Pharmacopoeia, requiring batch-specific quantification during stability testing .
Key Regulatory Applications:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume